2-fluoro-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzamide
Description
This compound features a benzamide core substituted with a fluorine atom at the 2-position. The benzamide is linked via a propyl chain to a pyridazine ring system, which is further substituted with a pyridin-4-yl group at position 3 and a ketone at position 5. The fluorine atom may enhance metabolic stability and modulate electronic properties compared to non-fluorinated analogs .
Properties
IUPAC Name |
2-fluoro-N-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)propyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2/c20-16-5-2-1-4-15(16)19(26)22-10-3-13-24-18(25)7-6-17(23-24)14-8-11-21-12-9-14/h1-2,4-9,11-12H,3,10,13H2,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URFLQKQVMWWZEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=NC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Fluoro-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a complex structure that suggests various mechanisms of action, making it a candidate for further investigation in therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈FN₅O
- Molecular Weight : 337.37 g/mol
- CAS Number : 1021210-78-5
This compound contains a fluorine atom, a pyridazine ring, and a benzamide moiety, which are significant for its biological activity.
Anticancer Properties
Research indicates that derivatives of pyridazine, including this compound, exhibit promising anticancer properties. A study highlighted that pyridazine derivatives can inhibit various kinases involved in cancer progression, suggesting that this compound may act as a kinase inhibitor .
Antimicrobial Activity
In vitro studies have shown that compounds similar to this compound possess moderate to good antimicrobial activity against various bacterial strains . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Effects
The compound’s structural features suggest potential anti-inflammatory properties. Pyridazine derivatives have been reported to inhibit inflammatory cytokines, such as TNF-alpha, in cellular models . This indicates a possible therapeutic role in inflammatory diseases.
Structure-Activity Relationship (SAR)
The structure of this compound plays a critical role in its biological activity. Modifications at the pyridazine and benzamide moieties can significantly affect potency and selectivity against specific biological targets. For instance, the introduction of fluorine enhances lipophilicity and may improve cell membrane permeability, potentially increasing bioavailability .
Case Studies and Research Findings
- Kinase Inhibition : A study on related pyridazine compounds demonstrated their ability to inhibit kinases involved in cancer signaling pathways. The findings suggest that this compound could similarly target these pathways, leading to reduced tumor growth in preclinical models .
- Antimicrobial Testing : In a comparative study of various pyridazine derivatives, this compound exhibited notable activity against Gram-positive bacteria, indicating its potential as an antimicrobial agent .
Comparison with Similar Compounds
Core Heterocycle and Substituent Variations
Key Observations:
- Pyridazine vs. Pyrimidine/Pyridine: The target compound’s pyridazine ring introduces adjacent nitrogen atoms, which may facilitate unique hydrogen-bonding interactions compared to pyrimidine (para-nitrogens) or pyridine (single nitrogen) cores in analogs like 478039-51-9 .
- Fluorine vs. Chlorine: The 2-fluoro substitution on the benzamide likely improves metabolic stability and electron-withdrawing effects compared to chlorine in 478039-51-9, which may increase lipophilicity but reduce resistance to oxidative metabolism .
- Linker Flexibility: The propyl linker in the target compound provides moderate flexibility for optimal binding pocket accommodation, contrasting with rigidified linkers in Otaplimastatum’s quinazoline-dione system .
Pharmacokinetic and Physicochemical Properties
| Property | Target Compound | 478039-51-9 | Otaplimastatum |
|---|---|---|---|
| LogP (Predicted) | ~2.8 (moderate) | ~3.2 (higher lipophilicity) | ~1.5 (polar due to diones) |
| Solubility (aq.) | Low (fluorine effect) | Very low (Cl, CF3 groups) | Moderate (polar groups) |
| Metabolic Stability | High (F substitution) | Moderate (Cl susceptibility) | Low (amide hydrolysis risk) |
Notes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
